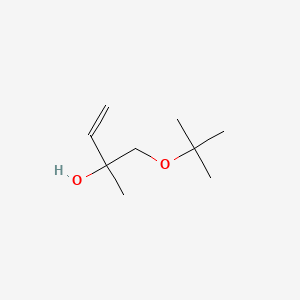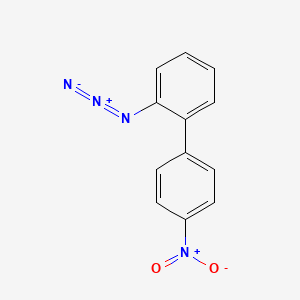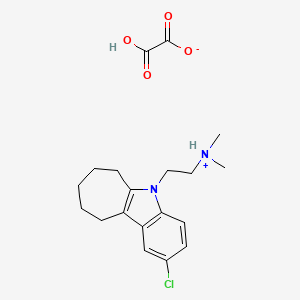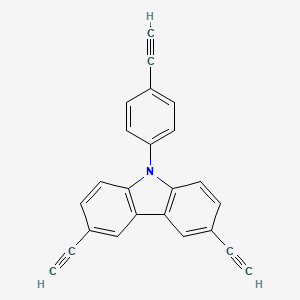
3,6-Diethynyl-9-(4-ethynylphenyl)-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Diethynyl-9-(4-ethynylphenyl)-9H-carbazole is a complex organic compound that belongs to the carbazole family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diethynyl-9-(4-ethynylphenyl)-9H-carbazole typically involves multi-step organic reactions. One common method includes the Sonogashira coupling reaction, where ethynyl groups are introduced to the carbazole core. The reaction conditions often require a palladium catalyst, copper iodide as a co-catalyst, and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Diethynyl-9-(4-ethynylphenyl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the carbazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-quinones, while substitution reactions can produce a wide range of functionalized carbazole derivatives.
Aplicaciones Científicas De Investigación
3,6-Diethynyl-9-(4-ethynylphenyl)-9H-carbazole has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron-transport properties.
Photonics: Its unique optical properties make it suitable for use in photonic devices, including lasers and optical sensors.
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Mecanismo De Acción
The mechanism of action of 3,6-Diethynyl-9-(4-ethynylphenyl)-9H-carbazole involves its interaction with molecular targets and pathways. In organic electronics, it functions by facilitating the transport of electrons or holes, thereby enhancing the performance of devices. In biological systems, its mechanism may involve the inhibition of specific enzymes or interaction with cellular receptors, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3,6-Diethynylcarbazole: Similar in structure but lacks the ethynylphenyl group.
9-Ethynylcarbazole: Contains only one ethynyl group attached to the carbazole core.
3,6-Diethynyl-9-heptylcarbazole: Similar structure with a heptyl group instead of an ethynylphenyl group.
Uniqueness
3,6-Diethynyl-9-(4-ethynylphenyl)-9H-carbazole is unique due to the presence of multiple ethynyl groups, which enhance its electronic and optical properties. This makes it particularly valuable in applications requiring high-performance materials, such as OLEDs and photovoltaic cells.
Propiedades
Fórmula molecular |
C24H13N |
|---|---|
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
3,6-diethynyl-9-(4-ethynylphenyl)carbazole |
InChI |
InChI=1S/C24H13N/c1-4-17-7-11-20(12-8-17)25-23-13-9-18(5-2)15-21(23)22-16-19(6-3)10-14-24(22)25/h1-3,7-16H |
Clave InChI |
SDWJQDOJOZUTGO-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC=C(C=C1)N2C3=C(C=C(C=C3)C#C)C4=C2C=CC(=C4)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 5-[[4-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]azo]-2-hydroxy-, disodium salt](/img/structure/B13740221.png)
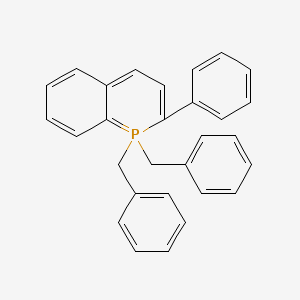

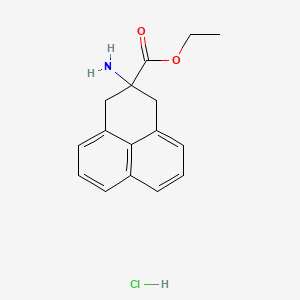
![6-ethoxy-2-[(E)-3-(3-nitrophenyl)prop-2-enyl]quinoline;methyl sulfate](/img/structure/B13740250.png)

![N,N-dimethyl-5-(4-methylpiperazin-4-ium-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;methanesulfonate](/img/structure/B13740254.png)
![4-Thiazolidinone, 3-ethyl-5-[1-methyl-2-(3-methyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B13740255.png)
![6,7,8,9-tetrahydro-2,4-dimethyl-5H-Pyrido[2,3-b]indole](/img/structure/B13740260.png)
